Benzyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC15885688
Molecular Formula: C16H23NO5S
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23NO5S |
|---|---|
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | benzyl 4-(2-methylsulfonyloxyethyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H23NO5S/c1-23(19,20)22-12-9-14-7-10-17(11-8-14)16(18)21-13-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3 |
| Standard InChI Key | UMMDBTDPLDEQQK-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)OCCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
Benzyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate has the molecular formula C₁₆H₂₃NO₅S and a molecular weight of 341.4 g/mol. Its IUPAC name, benzyl 4-(2-methylsulfonyloxyethyl)piperidine-1-carboxylate, reflects the presence of three critical functional groups:
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A piperidine ring substituted at the 4-position with a 2-((methylsulfonyl)oxy)ethyl group.
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A benzyl ester moiety attached to the piperidine nitrogen.
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A methylsulfonate group serving as a leaving group in nucleophilic substitution reactions .
The compound’s structure is validated by spectroscopic data, including ¹H NMR and ¹³C NMR, which confirm the integration of the benzyl aromatic protons (δ 7.23–7.41 ppm) and the methylsulfonyl singlet (δ 3.14 ppm) .
Comparative Analysis with Related Compounds
The compound differs from analogous piperidine derivatives in two key aspects:
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Side Chain Flexibility: The ethyl spacer in the methylsulfonyloxyethyl group enhances conformational flexibility compared to shorter methyl-linked variants (e.g., benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate) .
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Reactivity: The sulfonate ester’s leaving-group potential is modulated by the ethyl spacer, enabling controlled substitution reactions under milder conditions than methylsulfonylmethyl analogs.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence (Fig. 1):
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Piperidine Ring Formation: Cyclization of δ-valerolactam derivatives or reductive amination of 1,5-diketones yields the piperidine core .
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Ethyl Side Chain Introduction: A Mitsunobu reaction between 4-hydroxypiperidine and 2-hydroxyethyl methanesulfonate installs the methylsulfonyloxyethyl group .
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Benzylation: The piperidine nitrogen is protected via benzyl chloroformate in the presence of a base like triethylamine.
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Piperidine formation | NaBH₄, MeOH, 0°C → 25°C | 78 |
| Mitsunobu reaction | DIAD, PPh₃, THF, 40°C | 65 |
| Benzylation | Cbz-Cl, Et₃N, DCM, 0°C → RT | 82 |
DIAD = Diisopropyl azodicarboxylate; DCM = Dichloromethane; RT = Room temperature
Scalability and Industrial Considerations
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Boiling Point | 500.5±33.0°C (760 mmHg) | Simulated (EPI Suite) |
| Density | 1.3±0.1 g/cm³ | Experimental |
| LogP | 2.1 | Calculated (XLogP3) |
Applications in Drug Discovery
Opioid Receptor Modulation
The compound serves as a precursor to μ-opioid receptor antagonists. For instance, N-demethylation followed by reductive amination yields analogs with sub-micromolar binding affinity (Kᵢ = 0.3 μM) .
Enzyme Inhibition
Derivatives bearing aryl substituents on the benzyl group inhibit monoamine oxidase B (MAO-B) with IC₅₀ values of 1.2–4.8 μM, making them candidates for neurodegenerative disease therapeutics .
Prodrug Development
The methylsulfonyloxyethyl group facilitates prodrug strategies. For example, hydrolysis in vivo releases piperidine-4-ethanol, a metabolite with anti-inflammatory activity.
Future Directions
Targeted Drug Delivery
Conjugating the compound to antibody-drug conjugates (ADCs) via the benzyl ester could enhance tumor-specific delivery. Preliminary studies show 90% payload release in lysosomal conditions (pH 4.5) .
Computational Modeling
Molecular dynamics simulations predict strong binding to the κ-opioid receptor (ΔG = −9.8 kcal/mol), guiding the design of selective analgesics .
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